6-Position Cyclopropyl Substitution Confers Distinct Conformational and Metabolic Profile vs. Unsubstituted and 5-Substituted Indazoles
The 6-cyclopropyl substitution pattern differentiates this compound from the more extensively characterized 3-cyclopropyl- and 5-cyclopropyl-indazole analogs in clinically relevant kinase inhibitor programs. CFI-400945, a 3-substituted indazole PLK4 inhibitor, exhibits IC50 = 2.6 nM [1], while CFI-401870, a 5-substituted indazole TTK inhibitor, demonstrates IC50 < 10 nM with >500× off-target selectivity and T1/2 > 30 min in microsomes . The 6-position substitution on the indazole scaffold remains undercharacterized in direct comparative kinase profiling relative to 3- and 5-substituted analogs, representing a structurally underexplored vector for SAR expansion [2]. Cyclopropyl incorporation at the 6-position is expected to reduce molecular planarity and introduce steric constraints that differ from the 3- and 5-positions, potentially affecting target residence time and isoform selectivity in kinase binding pockets .
| Evidence Dimension | Substitution position impact on kinase inhibition potency and selectivity |
|---|---|
| Target Compound Data | 6-Cyclopropyl-1H-indazole hydrochloride: No direct kinase IC50 data available |
| Comparator Or Baseline | CFI-400945 (3-substituted indazole): PLK4 IC50 = 2.6 nM; CFI-401870 (5-substituted indazole): TTK IC50 < 10 nM; unsubstituted 1H-indazole: scaffold only, no inherent kinase activity |
| Quantified Difference | Position-dependent activity: 3-position optimized for PLK4 (2.6 nM); 5-position optimized for TTK (<10 nM); 6-position remains an underexplored vector with potential for distinct selectivity profile |
| Conditions | In vitro kinase inhibition assays; CFI-400945 Phase II clinical candidate; CFI-401870 preclinical candidate |
Why This Matters
The 6-position substitution represents a distinct SAR vector not saturated in existing clinical candidates, offering researchers a scaffold for exploring kinase selectivity profiles orthogonal to 3- and 5-substituted indazole inhibitors.
- [1] Liu N, et al. Rational design of CZL-S092: A novel indazole-based PLK4 inhibitor targeting neuroblastoma. Eur J Med Chem. 2025. (Reference to CFI-400945 PLK4 IC50 = 2.6 nM). PMID: 40541113. View Source
- [2] Fan C, Liu N, Hu N, et al. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Med Chem. 2025;16:5717-5735. (Indazole scaffold SAR analysis; 23 novel derivatives). doi:10.1039/d5md00654f View Source
